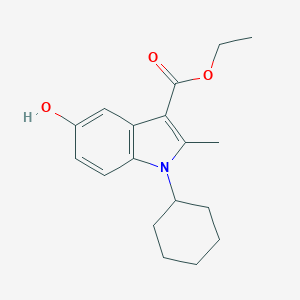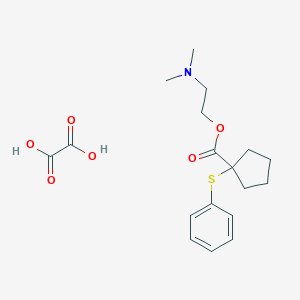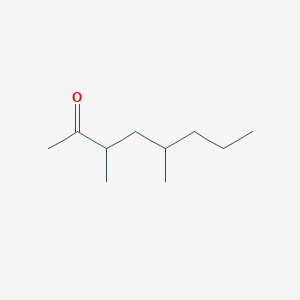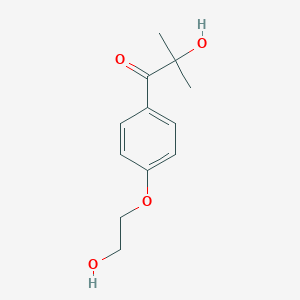
Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Vue d'ensemble
Description
Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (ECHCMI) is an organic compound that has been studied for its potential industrial and scientific applications. ECHCMI is a colorless liquid and has a boiling point of 140°C. This compound is a derivative of indole-3-carboxylic acid and has been studied for its potential as a synthetic intermediate in the manufacture of pharmaceuticals, dyes, and other organic compounds.
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés d'indole ont montré une activité antivirale significative. Par exemple, des dérivés de 6-amino-4-alkylés-1H-indole-2-carboxylates substitués ont été préparés et rapportés comme agents antiviraux . Les ethyl 1H-indole-3-carboxylates ont également montré une activité antivirale dans les cellules Huh-7.5 .
Activité Anti-inflammatoire
Les dérivés d'indole ont été trouvés pour posséder des propriétés anti-inflammatoires. Ils pourraient potentiellement être utilisés dans le traitement des affections caractérisées par une inflammation .
Activité Anticancéreuse
Les dérivés d'indole ont montré des promesses dans le domaine de l'oncologie. Ils ont été trouvés pour présenter des propriétés anticancéreuses, ce qui en fait des candidats potentiels pour le traitement du cancer .
Activité Anti-VIH
Les dérivés d'indole ont été trouvés pour posséder des propriétés anti-VIH. Cela suggère qu'ils pourraient potentiellement être utilisés dans le traitement du VIH .
Activité Antioxydante
Les dérivés d'indole ont été trouvés pour posséder des propriétés antioxydantes. Cela suggère qu'ils pourraient potentiellement être utilisés pour lutter contre le stress oxydatif, qui est impliqué dans diverses maladies .
Activité Antimicrobienne
Les dérivés d'indole ont été trouvés pour posséder des propriétés antimicrobiennes. Cela suggère qu'ils pourraient potentiellement être utilisés dans le traitement de diverses infections bactériennes et fongiques .
Activité Antituberculeuse
Les dérivés d'indole ont été trouvés pour posséder des propriétés antituberculeuses. Cela suggère qu'ils pourraient potentiellement être utilisés dans le traitement de la tuberculose .
Activité Antidiabétique
Les dérivés d'indole ont été trouvés pour posséder des propriétés antidiabétiques. Cela suggère qu'ils pourraient potentiellement être utilisés dans le traitement du diabète
Orientations Futures
The future directions of research on “Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, indole derivatives have been reported to have diverse pharmacological activities and could be further investigated for their potential as therapeutic agents .
Mécanisme D'action
Target of Action
The primary target of Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is 5-lipoxygenase (5-LO) . 5-LO is an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions .
Mode of Action
This compound acts as an inhibitor of 5-LO . By binding to the active site of the enzyme, it prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation and allergic responses .
Biochemical Pathways
The compound affects the leukotriene biosynthesis pathway . By inhibiting 5-LO, it prevents the formation of leukotrienes from arachidonic acid . This results in a decrease in the levels of these pro-inflammatory mediators, leading to reduced inflammation and allergic reactions .
Pharmacokinetics
Like other indole derivatives, it is expected to have good bioavailability and to be metabolized by the liver
Result of Action
The inhibition of 5-LO by this compound leads to a reduction in the production of leukotrienes . This results in decreased inflammation and allergic reactions, as leukotrienes are potent mediators of these processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may influence its binding to 5-LO . Additionally, the presence of other substances that bind to 5-LO could potentially affect the compound’s efficacy
Propriétés
IUPAC Name |
ethyl 1-cyclohexyl-5-hydroxy-2-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-22-18(21)17-12(2)19(13-7-5-4-6-8-13)16-10-9-14(20)11-15(16)17/h9-11,13,20H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEMQLWMAUFGHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347875 | |
| Record name | Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101782-20-1 | |
| Record name | Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)





![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)

![7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B25246.png)
